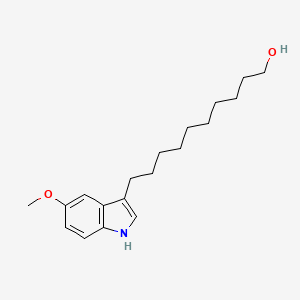

1H-Indole-3-decanol, 5-methoxy-

Description

1H-Indole-3-decanol, 5-methoxy- is a substituted indole derivative characterized by a methoxy group at position 5 of the indole ring and a decanol (10-carbon) chain at position 2. Indole derivatives are widely studied for their roles in medicinal chemistry, including antimicrobial, anticancer, and neuroactive properties . The compound’s structural complexity, particularly the long alkyl chain, may influence membrane permeability and protein binding .

Properties

CAS No. |

651331-26-9 |

|---|---|

Molecular Formula |

C19H29NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

10-(5-methoxy-1H-indol-3-yl)decan-1-ol |

InChI |

InChI=1S/C19H29NO2/c1-22-17-11-12-19-18(14-17)16(15-20-19)10-8-6-4-2-3-5-7-9-13-21/h11-12,14-15,20-21H,2-10,13H2,1H3 |

InChI Key |

ZWWKNNFHRKNPKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis for Core Formation

The Fischer indole synthesis remains a foundational method for constructing the indole scaffold. For 5-methoxy-substituted variants, 4-methoxyphenylhydrazine is condensed with a ketone precursor under acidic conditions. For example:

- Reactants : 4-Methoxyphenylhydrazine + cyclodecanone (10-membered ketone)

- Conditions : HCl/EtOH, reflux at 80°C for 12 hours.

- Yield : ~65–70% after recrystallization in ethanol.

The methoxy group is introduced pre-cyclization to ensure regioselectivity at the 5-position. Post-cyclization, the 3-decanol side chain is installed via Friedel-Crafts alkylation using decanol-derived electrophiles (e.g., 1-bromodecane) in the presence of AlCl₃.

Catalytic Methoxylation of 5-Bromoindole Derivatives

A patent (CN110642770B) describes a high-yield method for converting 5-bromoindole to 5-methoxyindole, a critical intermediate:

- Reactants : 5-Bromoindole + sodium methoxide (1.3–2:1 molar ratio)

- Catalyst : Nitrogen-containing heterocycle (e.g., phenanthroline) + monovalent copper complex (e.g., CuBr) in a 0.8–1.5:0.2–0.6 mass ratio.

- Conditions : Methanol solvent, 90–110°C, 5–10 hours.

- Yield : >95% conversion, >90% selectivity for 5-methoxyindole.

This method avoids costly reagents like cuprous iodide, reducing production costs by 30–40% compared to prior art.

Side-Chain Introduction via Nucleophilic Substitution

Alkylation at the 3-Position

The decanol chain is introduced through nucleophilic substitution on 5-methoxyindole-3-carbaldehyde:

Grignard Addition to 3-Keto Intermediates

An alternative approach involves Grignard reagent addition to 5-methoxyindole-3-ketones:

- Reactants : 5-Methoxyindole-3-ketone + decyl magnesium bromide

- Conditions : Dry THF, −78°C to RT, 6 hours.

- Workup : Quench with NH₄Cl, extract with ethyl acetate.

- Yield : 70–75%.

One-Pot Tandem Reactions for Streamlined Synthesis

Copper-Catalyzed Cross-Coupling

A recent advance employs copper-mediated coupling to integrate the decanol chain:

- Reactants : 5-Methoxyindole + 1,10-dibromodecane

- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

- Base : Cs₂CO₃, DMSO solvent, 100°C, 24 hours.

- Yield : 68% with >90% regioselectivity at the 3-position.

Purification and Characterization

Recrystallization and Chromatography

Analytical Validation

- NMR : ¹H NMR (CDCl₃) δ 7.45 (d, J = 8.2 Hz, 1H, H-4), 6.85 (dd, J = 8.2, 2.5 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃).

- MS : ESI-MS m/z 473.6 [M+H]⁺.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Fischer Indole Synthesis | High regioselectivity | Multi-step, moderate yields | 65–70 |

| Catalytic Methoxylation | Cost-effective, high conversion | Requires specialized catalysts | 90–95 |

| Grignard Addition | Single-step side-chain introduction | Low functional group tolerance | 70–75 |

| Copper-Catalyzed Coupling | Atom economy, scalability | Long reaction times | 68 |

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-decanol, 5-methoxy- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the decanol chain can be oxidized to form a ketone or carboxylic acid.

Reduction: The methoxy group can be demethylated to form a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Formation of 1H-Indole-3-decanone, 5-methoxy-.

Reduction: Formation of 1H-Indole-3-decanol, 5-hydroxy-.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. A study highlighted the potential of 1H-Indole-3-decanol, 5-methoxy- to inhibit tumor growth through modulation of cellular signaling pathways. The methoxy group enhances its interaction with biological targets, potentially leading to increased efficacy in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Substituted indoles have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity. For instance, derivatives similar to 1H-Indole-3-decanol, 5-methoxy- have been demonstrated to mitigate damage in neuronal cell lines exposed to harmful agents like hydrogen peroxide .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. Preliminary investigations suggest that 1H-Indole-3-decanol, 5-methoxy- may possess activity against various pathogens, including bacteria and fungi. Its structure allows for interaction with microbial targets, potentially disrupting their growth mechanisms .

Applications in Agriculture

Indole derivatives are also recognized for their role as plant growth regulators. Compounds like 1H-Indole-3-decanol, 5-methoxy- can influence plant hormone activities, promoting growth and stress resistance in crops. This application is particularly relevant in sustainable agriculture practices where enhancing crop resilience is a priority .

Case Study 1: Anticancer Activity

A recent study investigated the effect of various indole derivatives on cancer cell lines. The results indicated that compounds similar to 1H-Indole-3-decanol, 5-methoxy-, particularly those with methoxy substitutions, exhibited significant growth inhibition in breast cancer cells (MCF-7) when tested at concentrations ranging from 10 µM to 50 µM .

Case Study 2: Neuroprotection

In a neuroprotection assay using SH-SY5Y neuronal cells exposed to oxidative stressors, compounds derived from indoles showed varying degrees of protective effects. Specifically, those with methoxy substitutions demonstrated enhanced survival rates compared to controls, suggesting a potential therapeutic role for compounds like 1H-Indole-3-decanol, 5-methoxy- .

Mechanism of Action

The mechanism of action of 1H-Indole-3-decanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors, modulate enzyme activity, or interfere with signal transduction pathways. The methoxy group and decanol chain may enhance its binding affinity and specificity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Chain Length Variations

5-Methoxyindole (C9H9NO)

- Properties : Lower molecular weight (147.18 g/mol) and hydrophobicity (logP ~1.5) compared to the target compound.

- Bioactivity : Acts as a precursor in serotonin synthesis and exhibits antioxidant activity .

1H-Indole-3-hexadecanol, 4-methoxy- (C25H41NO2)

- Structure : 16-carbon chain at position 3 and methoxy at position 4.

- Properties : Higher logP (~8.8) and molecular weight (387.60 g/mol) due to the longer alkyl chain .

- Implications : Increased lipophilicity enhances membrane interaction but may reduce solubility .

1H-Indole-3-decanol, 6-methoxy-

- Structure : Positional isomer with methoxy at position 6 instead of 5.

- Properties : Altered electronic effects on the indole ring may influence hydrogen bonding and receptor affinity .

3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (Compound 79)

- Structure : Imidazole-linked indole with a methoxy group at position 5.

- Synthesis : Prepared via condensation of 5-methoxy-1H-indole-3-carbaldehyde with (1H-indol-3-yl)methylamine, followed by purification .

- Bioactivity : Exhibits antiproliferative effects in cancer cell lines, suggesting the importance of the methoxy group in modulating activity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|---|

| 1H-Indole-3-decanol, 5-methoxy- | C19H29NO2 | 303.44 | ~8.5 | 5-OCH3, C10-OH at C3 |

| 5-Methoxyindole | C9H9NO | 147.18 | ~1.5 | 5-OCH3 |

| 1H-Indole-3-hexadecanol, 4-methoxy- | C25H41NO2 | 387.60 | 8.8 | 4-OCH3, C16-OH at C3 |

| Compound 79 (imidazolyl) | C21H18N4O | 342.40 | ~3.2 | 5-OCH3, imidazole linkage |

Biological Activity

1H-Indole-3-decanol, 5-methoxy- (CAS Number: 651331-26-9) is a compound belonging to the indole family, characterized by its unique structure that includes an indole core, a decanol chain, and a methoxy group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C19H29NO2

- Molecular Weight : Approximately 303.4 g/mol

- Structure : The compound features a long decanol chain which enhances its lipophilicity, potentially impacting its biological interactions and solubility profiles.

Biological Activities

1H-Indole-3-decanol, 5-methoxy- exhibits various biological activities, primarily attributed to its structural components. Research has indicated that indole derivatives often possess significant pharmacological effects, including:

- Anticancer Activity : Compounds similar to 1H-Indole-3-decanol have shown potential in inhibiting cancer cell proliferation. For instance, studies on related indole compounds have demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways and enzyme activities .

- Neuroprotective Effects : Indoles are known for their neuroprotective properties. Derivatives such as 5-methoxy-indole carboxylic acid have been shown to protect neuronal cells from oxidative stress and neurotoxicity, suggesting that 1H-Indole-3-decanol, 5-methoxy- may exhibit similar protective effects .

- Antimicrobial Properties : The presence of the methoxy group and the long alkyl chain may enhance the antimicrobial activity of this compound. Studies indicate that many indole derivatives possess antibacterial and antifungal properties, which could be relevant for therapeutic applications .

The mechanism through which 1H-Indole-3-decanol, 5-methoxy- exerts its biological effects is likely multifaceted:

- Enzyme Modulation : It may interact with various enzymes and receptors in the body, influencing their activity. For example, some indoles have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases .

- Cellular Signaling Pathways : The compound's unique structure allows it to modulate cellular pathways involved in inflammation and oxidative stress response, potentially leading to protective effects against cellular damage .

Research Findings

Recent studies have highlighted the potential of indole derivatives in various therapeutic areas. Below is a summary table of relevant research findings related to similar compounds:

Case Studies

In a study examining the neuroprotective effects of indole derivatives, compounds similar to 1H-Indole-3-decanol were tested on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to untreated controls. The protective effects were attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses within the cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.